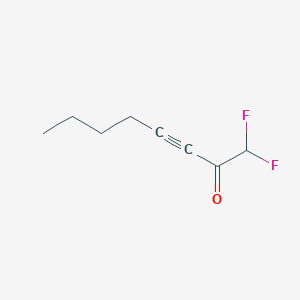
1,1-Difluorooct-3-yn-2-one
Description
1,1-Difluorooct-3-yn-2-one is a fluorinated alkyne-containing ketone with the molecular formula C₈H₁₀F₂O. Its structure features a terminal alkyne group (C≡C) at position 3, a ketone group at position 2, and two fluorine atoms at position 1. The geminal difluoro substitution (two fluorines on the same carbon) enhances the compound’s electrophilicity and stability compared to non-fluorinated analogs.
Propriétés
Numéro CAS |
117710-73-3 |
|---|---|
Formule moléculaire |
C8H10F2O |
Poids moléculaire |
160.16 g/mol |
Nom IUPAC |
1,1-difluorooct-3-yn-2-one |
InChI |
InChI=1S/C8H10F2O/c1-2-3-4-5-6-7(11)8(9)10/h8H,2-4H2,1H3 |
Clé InChI |
CDGZCBOPYKCCLD-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(=O)C(F)F |
SMILES canonique |
CCCCC#CC(=O)C(F)F |
Synonymes |
3-Octyn-2-one, 1,1-difluoro- |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
To evaluate 1,1-difluorooct-3-yn-2-one’s uniqueness, we compare it to three categories of analogs: (1) fluorinated alkynes , (2) difluoro ketones , and (3) alkynyl ketones .
Fluorinated Alkynes
Example : Tributyl (2,2-difluorovinyl)stannane (from )
- Structure : Contains a difluorovinyl group (-CF₂-CH₂) bound to a tin atom.
- Reactivity : Used in Stille coupling reactions to introduce fluorinated alkenes. Unlike this compound, this compound lacks a ketone group, limiting its utility in carbonyl-based reactions.
- Thermal Stability : Fluorine substitution reduces reactivity with nucleophiles, a trait shared with this compound.
Difluoro Ketones
Example : 1,1-Dichloro-1-fluoroethane (HCFC-141b) (from )
- Structure : A chlorofluorocarbon (CFC) with one fluorine and two chlorines on the same carbon.
- Physicochemical Properties :
| Property | HCFC-141b | This compound (Predicted) |
|---|---|---|
| Boiling Point | 32°C | ~150–180°C (estimated) |
| Polarity | Low | High (due to ketone + alkyne) |
| Environmental Impact | Ozone-depleting | Likely lower (no chlorine) |
- Key Difference : HCFC-141b is a volatile refrigerant, whereas this compound’s alkyne and ketone groups suggest reactivity in cross-coupling or cycloaddition reactions.
Alkynyl Ketones
Example : 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one ()
- Structure : A chalcone derivative with a fluorine-substituted aromatic ring.
- Applications : Used in medicinal chemistry as a scaffold for kinase inhibitors.
- Reactivity : The α,β-unsaturated ketone undergoes Michael additions, whereas this compound’s alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition).
Table 1: Comparative Analysis of Key Properties
Key Observations:
Electrophilicity: The geminal difluoro group in this compound increases the electrophilicity of the adjacent ketone, making it more reactive toward nucleophiles than non-fluorinated analogs.
Stability : Fluorine’s strong C-F bonds likely enhance thermal stability compared to chlorinated analogs like HCFC-141b.
Synthetic Utility : The alkyne moiety distinguishes it from purely fluorinated ketones, enabling orthogonal reactivity (e.g., cycloadditions).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


